Cas no 80983-34-2 (Amino Albendazole Sulfone)

Amino Albendazole Sulfone structure
Amino Albendazole Sulfone structure
Nome del prodotto:Amino Albendazole Sulfone
Numero CAS:80983-34-2
MF:C10H13N3O2S
MW:239.294120550156
MDL:MFCD01075656
CID:60281
PubChem ID:329747646

Amino Albendazole Sulfone Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Amino-5-propylsulphonylbenzimidazole
    • 6-Propylsulfonyl-1H-benzoimidazol-2-amine
    • 2-Amino-5-n-propylsulphonylbenzimidazole
    • 2-Amino-5-n-Propylsulfonylbenzimidazole
    • 5-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine
    • 6-(propylsulfonyl)-1H-Benzimidazol-2-amine
    • 6-propylsulfonyl-1H-benzimidazol-2-amine
    • Amino Albendazole Sulfone
    • Abz2NH2
    • Albendazole-2-aminosulfone
    • 2-Amino-5-propylsulfonylbenzimidazole
    • 2-Aminoalbendazole sulfone
    • (2-Amino-5-propylsulfonyl)benzimidazole
    • (2-AMINO-1H-BENZIMIDAZOL-5-YL)PROPYL-.LAMBDA.6-SULFANEDIONE
    • 9RJ4TYC7EB
    • 5-(Propylsulfonyl)-1H-benzimidazol-2-amine
    • ALBENDAZOLE-2-AMINO SULFONE
    • AKOS024318936
    • CS-W012818
    • 5-(Propylsulphonyl)-1H-benzimidazol-2-amine
    • SCHEMBL23392493
    • CHEBI:80621
    • AS-63856
    • NS00017220
    • A899977
    • MFCD01075656
    • DTXSID80230823
    • 5-(Propylsulphonyl) -1H-benzimidazol-2-amine
    • UNII-9RJ4TYC7EB
    • Albendazole-2-aminosulfone 100 microg/mL in Acetonitrile
    • 5-(PROPANE-1-SULFONYL)-1H-1,3-BENZODIAZOL-2-AMINE
    • 5-propylsulfonyl-1h-benzimidazole-2-amine
    • SCHEMBL761154
    • WTPBIYSMFKUQKY-UHFFFAOYSA-N
    • 1H-Benzimidazol-2-amine, 5-(propylsulfonyl)-
    • SKF-81038
    • 6-(Propylsulfonyl)-1H-benzimidazol-2-amine Albendazole-2-aminosulfone
    • 2-amino-5-N-propylsulfonylbenzimidazole, AldrichCPR
    • 80983-34-2
    • 2-AMINO-5-1H-PROPYLSULFONYLBENZIMIDAZOLE
    • E79073
    • ALBENDAZOLE IMPURITY D [EP IMPURITY]
    • FT-0611188
    • Albendazole-2-aminosulfone, analytical standard
    • Q27149669
    • 5-(PROPYLSULFONYL)-1H-BENZO(D)IMIDAZOL-2-AMINE
    • 1H-Benzimidazol-2-amine, 5-(propylsulfonyl)- (9CI)
    • 6-(Propylsulfonyl)-1H-benzimidazol-2-amine (ACI)
    • 5-Propylsulfonyl-1H-benzimidazol-2-amine
    • SKF 81038
    • DB-056477
    • MDL: MFCD01075656
    • Inchi: 1S/C10H13N3O2S/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13)
    • Chiave InChI: WTPBIYSMFKUQKY-UHFFFAOYSA-N
    • Sorrisi: O=S(CCC)(C1C=C2C(N=C(N2)N)=CC=1)=O

Proprietà calcolate

  • Massa esatta: 239.07300
  • Massa monoisotopica: 239.072847
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 339
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 3
  • XLogP3: niente
  • Superficie polare topologica: 97.2

Proprietà sperimentali

  • Colore/forma: Polvere da bianco a marrone chiaro
  • Densità: 1.4±0.1 g/cm3
  • Punto di fusione: 220-222°C
  • Punto di ebollizione: 549.3±56.0 °C at 760 mmHg
  • Punto di infiammabilità: 286.0±31.8 °C
  • Indice di rifrazione: 1.644
  • PSA: 97.22000
  • LogP: 2.99080
  • Solubilità: Insolubile in acqua
  • Pressione di vapore: 0.0±1.5 mmHg at 25°C

Amino Albendazole Sulfone Informazioni sulla sicurezza

Amino Albendazole Sulfone Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Amino Albendazole Sulfone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB172008-100 mg
2-Amino-5-n-propylsulfonylbenzimidazole, 98%; .
80983-34-2 98%
100 mg
€73.10 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L13711-1g
2-Amino-5-n-propylsulfonylbenzimidazole, 98+%
80983-34-2 98+%
1g
¥8276.00 2023-02-26
Chemenu
CM442909-100mg
2-Amino-5-propylsulphonylbenzimidazole
80983-34-2 95%+
100mg
$83 2024-07-23
Alichem
A069004347-1g
5-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine
80983-34-2 97%
1g
$906.40 2023-09-01
TRC
A580950-250mg
Amino Albendazole Sulfone
80983-34-2
250mg
$ 282.00 2023-04-19
BAI LING WEI Technology Co., Ltd.
R6772043-10mg-10mg
Amino Albendazole Sulfone
80983-34-2
10mg
¥580 2023-11-24
BAI LING WEI Technology Co., Ltd.
A01245303-100mg
Amino Albendazole Sulfone
80983-34-2 98%
100mg
¥548 2023-11-24
abcr
AB172008-1g
2-Amino-5-n-propylsulfonylbenzimidazole, 98%; .
80983-34-2 98%
1g
€283.00 2025-02-19
BAI LING WEI Technology Co., Ltd.
TS22613211.10-100-ME-1ea
2-Aminoalbendazole sulfone; 1 mL x 100 μg/mL in methanol
80983-34-2 1 mL x 100 μg/mL in methanol
1ea
¥2723 2023-11-24
BAI LING WEI Technology Co., Ltd.
J08DRE-C10065200-50mg
Amino Albendazole Sulfone
80983-34-2
50mg
¥3973 2023-11-24

Amino Albendazole Sulfone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Chlorine Solvents: Methanol ;  6 h, 23 - 25 °C; 2 h, 23 - 25 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  basified
3.1 Reagents: Sodium hydrosulfide Solvents: Water ;  heated
4.1 Reagents: Sodium hydroxide Solvents: Water
5.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 - 10 °C; 10 °C → 25 °C; 9 h, 23 - 25 °C
6.1 Reagents: Sulfuric acid Solvents: Water ;  25 °C → 100 °C; 13 h, 100 °C; 100 °C → 25 °C
6.2 Reagents: Water ;  cooled
6.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Riferimento
Synthesis and characterization of impurities of broad- spectrum anthelmintic drug, albendazole
Kalas, Sabrintaj; et al, Chemical Science Transactions, 2016, 5(1), 79-86

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 - 10 °C; 10 °C → 25 °C; 9 h, 23 - 25 °C
3.1 Reagents: Sulfuric acid Solvents: Water ;  25 °C → 100 °C; 13 h, 100 °C; 100 °C → 25 °C
3.2 Reagents: Water ;  cooled
3.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Riferimento
Synthesis and characterization of impurities of broad- spectrum anthelmintic drug, albendazole
Kalas, Sabrintaj; et al, Chemical Science Transactions, 2016, 5(1), 79-86

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 - 10 °C; 10 °C → 25 °C; 9 h, 23 - 25 °C
2.1 Reagents: Sulfuric acid Solvents: Water ;  25 °C → 100 °C; 13 h, 100 °C; 100 °C → 25 °C
2.2 Reagents: Water ;  cooled
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Riferimento
Synthesis and characterization of impurities of broad- spectrum anthelmintic drug, albendazole
Kalas, Sabrintaj; et al, Chemical Science Transactions, 2016, 5(1), 79-86

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  basified
2.1 Reagents: Sodium hydrosulfide Solvents: Water ;  heated
3.1 Reagents: Sodium hydroxide Solvents: Water
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 - 10 °C; 10 °C → 25 °C; 9 h, 23 - 25 °C
5.1 Reagents: Sulfuric acid Solvents: Water ;  25 °C → 100 °C; 13 h, 100 °C; 100 °C → 25 °C
5.2 Reagents: Water ;  cooled
5.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Riferimento
Synthesis and characterization of impurities of broad- spectrum anthelmintic drug, albendazole
Kalas, Sabrintaj; et al, Chemical Science Transactions, 2016, 5(1), 79-86

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  25 °C → 100 °C; 13 h, 100 °C; 100 °C → 25 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Riferimento
Synthesis and characterization of impurities of broad- spectrum anthelmintic drug, albendazole
Kalas, Sabrintaj; et al, Chemical Science Transactions, 2016, 5(1), 79-86

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Water Solvents: Methanol ,  Water
Riferimento
Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4
Powers, Jay P.; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(11), 2842-2845

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydrosulfide Solvents: Water ;  heated
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 - 10 °C; 10 °C → 25 °C; 9 h, 23 - 25 °C
4.1 Reagents: Sulfuric acid Solvents: Water ;  25 °C → 100 °C; 13 h, 100 °C; 100 °C → 25 °C
4.2 Reagents: Water ;  cooled
4.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Riferimento
Synthesis and characterization of impurities of broad- spectrum anthelmintic drug, albendazole
Kalas, Sabrintaj; et al, Chemical Science Transactions, 2016, 5(1), 79-86

Amino Albendazole Sulfone Raw materials

Amino Albendazole Sulfone Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:80983-34-2)Amino Albendazole Sulfone
A899977
Purezza:99%
Quantità:1g
Prezzo ($):177.0